molecular formula C48H80N6O31 B080305 N-Acetylglucosamine hexasaccharide 1-4 CAS No. 13319-33-0

N-Acetylglucosamine hexasaccharide 1-4

Cat. No. B080305
CAS RN: 13319-33-0
M. Wt: 1237.2 g/mol
InChI Key: QHXJHQUGUOEOLW-YZIYJOPFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetylglucosamine hexasaccharide 1-4, also known as chitin oligosaccharide, is a type of carbohydrate molecule that is derived from chitin, a natural polymer found in the exoskeletons of crustaceans and insects, as well as in the cell walls of fungi. Chitin oligosaccharides have been found to have various biological activities, including anti-inflammatory, immunomodulatory, and antimicrobial effects.

Mechanism Of Action

The mechanism of action of N-Acetylglucosamine hexasaccharide 1-4 is not fully understood, but it is believed to involve the activation of various signaling pathways in cells. It has been shown to activate the nuclear factor-kappa B (NF-κB) pathway, which plays a key role in inflammation and immune responses. It also activates the mitogen-activated protein kinase (MAPK) pathway, which regulates various cellular processes such as proliferation, differentiation, and apoptosis.

Biochemical And Physiological Effects

N-Acetylglucosamine hexasaccharide 1-4 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also enhances the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, it has been shown to modulate the activity of immune cells such as macrophages and T cells.

Advantages And Limitations For Lab Experiments

One advantage of using N-Acetylglucosamine hexasaccharide 1-4 in lab experiments is that it is a natural product that is relatively easy to synthesize and purify. It also has low toxicity and is generally well-tolerated by cells and animals. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.

Future Directions

There are several future directions for research on N-Acetylglucosamine hexasaccharide 1-4. One direction is to further investigate its mechanism of action and signaling pathways. This could lead to the development of more effective therapies for inflammatory diseases and infections. Another direction is to explore its potential use in agriculture as a plant growth regulator and biopesticide. Finally, there is a need for more studies on the safety and efficacy of N-Acetylglucosamine hexasaccharide 1-4 in humans, which could lead to its approval for clinical use.

Synthesis Methods

N-Acetylglucosamine hexasaccharide 1-4 can be synthesized from N-Acetylglucosamine hexasaccharide 1-4 using enzymatic or chemical methods. Enzymatic methods involve the use of N-Acetylglucosamine hexasaccharide 1-4ases, which are enzymes that break down N-Acetylglucosamine hexasaccharide 1-4 into smaller oligosaccharides. Chemical methods involve the use of acid hydrolysis or alkaline treatment to break down N-Acetylglucosamine hexasaccharide 1-4 into N-Acetylglucosamine hexasaccharide 1-4 oligomers, which can then be purified and characterized.

Scientific Research Applications

N-Acetylglucosamine hexasaccharide 1-4 has been extensively studied for its biological activities and potential applications in various fields. It has been shown to have anti-inflammatory and immunomodulatory effects, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis, asthma, and colitis. It also has antimicrobial effects, which make it a potential alternative to conventional antibiotics. In addition, N-Acetylglucosamine hexasaccharide 1-4 has been studied for its potential use in agriculture as a plant growth regulator and biopesticide.

properties

CAS RN

13319-33-0

Product Name

N-Acetylglucosamine hexasaccharide 1-4

Molecular Formula

C48H80N6O31

Molecular Weight

1237.2 g/mol

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3R,4R,5S,6R)-3-acetamido-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-bis[[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C48H80N6O31/c1-13(60)49-25-36(71)31(66)19(7-55)76-43(25)75-12-24-40(82-44-26(50-14(2)61)37(72)32(67)20(8-56)77-44)42(84-46-28(52-16(4)63)39(74)34(69)22(10-58)79-46)30(54-18(6)65)48(81-24)85-47-29(53-17(5)64)41(35(70)23(11-59)80-47)83-45-27(51-15(3)62)38(73)33(68)21(9-57)78-45/h19-48,55-59,66-74H,7-12H2,1-6H3,(H,49,60)(H,50,61)(H,51,62)(H,52,63)(H,53,64)(H,54,65)/t19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44+,45+,46+,47+,48+/m1/s1

InChI Key

QHXJHQUGUOEOLW-YZIYJOPFSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)NC(=O)C)NC(=O)C)NC(=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)NC(=O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)NC(=O)C)CO)O)O

SMILES

CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)NC(=O)C)NC(=O)C)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)NC(=O)C)NC(=O)C)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)CO)O)O

Other CAS RN

13319-33-0

synonyms

(GlcNAc)6 (1-4)
N-acetylglucosamine hexasaccharide 1-4

Origin of Product

United States

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